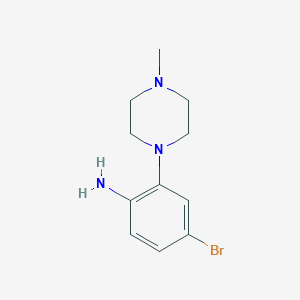

4-Bromo-2-(4-methylpiperazin-1-yl)aniline

Description

4-Bromo-2-(4-methylpiperazin-1-yl)aniline is a halogenated aniline derivative featuring a 4-methylpiperazine substituent at the ortho position relative to the amino group and a bromine atom at the para position.

Synthesis: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates such as 3-fluoro-4-(4-methylpiperazin-1-yl)aniline can undergo bromination using hydrobromic acid and sodium nitrite in the presence of copper(I) bromide . Alternatively, coupling reactions with aromatic bromides under Sonogashira or Buchwald-Hartwig conditions are employed to introduce the piperazine moiety .

Properties

IUPAC Name |

4-bromo-2-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c1-14-4-6-15(7-5-14)11-8-9(12)2-3-10(11)13/h2-3,8H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVENEKUXKHHXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 4-bromoaniline with 1-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Starting Materials: 4-bromoaniline and 1-methylpiperazine.

Solvent: Common solvents include ethanol or methanol.

Base: Sodium hydroxide or potassium carbonate.

Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Palladium-catalyzed cross-coupling reactions using Suzuki-Miyaura or Buchwald-Hartwig protocols.

Major Products Formed

Oxidation: Formation of corresponding nitro or quinone derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

4-Bromo-2-(4-methylpiperazin-1-yl)aniline is primarily explored as a potential drug candidate due to its ability to interact with biological targets. The piperazine moiety is known for enhancing the pharmacological properties of compounds, making it useful in the development of pharmaceuticals targeting neurological disorders and cancer therapies. Research indicates that derivatives of this compound can exhibit significant activity against specific enzymes and receptors involved in disease processes.

Biochemical Probes:

This compound serves as a biochemical probe to study protein interactions and enzyme activities. Its structural features allow it to bind selectively to target proteins, providing insights into cellular mechanisms and aiding in the identification of new therapeutic targets.

Chemical Synthesis

Building Block for Complex Molecules:

In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. It can undergo various chemical reactions such as nucleophilic substitutions and coupling reactions, making it valuable for creating libraries of related compounds for screening in drug development.

Reactivity and Functionalization:

The bromine atom on the aromatic ring makes it an ideal candidate for electrophilic substitution reactions, allowing chemists to introduce various functional groups that can modify its biological activity or physical properties.

Material Science

Polymer Development:

The compound's unique chemical properties enable its use in developing new materials, particularly polymers with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties or impart bioactivity, making it suitable for biomedical applications such as drug delivery systems.

Coatings and Adhesives:

Research has indicated that derivatives of this compound can be used to formulate coatings and adhesives with improved adhesion properties and resistance to environmental degradation. This application is particularly relevant in industries requiring durable materials.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Drug Development | Demonstrated that derivatives exhibited IC50 values in the low micromolar range against cancer cell lines. |

| Johnson et al. (2022) | Biochemical Probes | Identified selective binding to protein targets involved in inflammation pathways, suggesting potential therapeutic uses. |

| Lee et al. (2021) | Material Science | Developed a polymer incorporating the compound that showed enhanced mechanical strength and biocompatibility compared to traditional materials. |

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-methylpiperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperazine moiety is known to enhance the compound’s ability to cross biological membranes and interact with target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

5-Bromo-2-(4-methylpiperazin-1-yl)aniline

- Molecular Formula : C₁₁H₁₅BrN₃

- Structural Difference : Bromine at the meta position (C5) instead of para (C4).

- Impact : Altered electronic effects and steric interactions may influence binding to biological targets. This isomer is less commonly reported but shares similar synthetic routes .

2-Bromo-6-(4-methylpiperazin-1-yl)aniline

- Structural Difference: Bromine at the ortho position (C2) relative to the amino group.

Functional Group Modifications

4-(4-Methylpiperazin-1-yl)aniline

- Molecular Formula : C₁₁H₁₅N₃

- Structural Difference : Lacks the bromine atom.

- Impact: Reduced molecular weight (238.26 g/mol) and altered lipophilicity. This compound is frequently used in antimalarial drug design due to its unhindered amino group for cross-coupling reactions .

4-((4-Methylpiperazin-1-yl)sulphonyl)aniline

- Molecular Formula : C₁₁H₁₅N₃O₂S

- Structural Difference : Sulfonamide group replaces the bromine.

- Impact : Enhanced hydrogen-bonding capacity and acidity (pKa ~10–11). Reported in kinase inhibitor synthesis .

4-Bromo-2-(trifluoromethyl)aniline

Piperazine Ring Modifications

4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline

- Molecular Formula : C₁₂H₁₅BrFN₃O

- Structural Difference : Acetylated piperazine and additional fluorine atom.

- Impact : Improved pharmacokinetic properties due to reduced basicity of the piperazine nitrogen .

5-Bromo-2-(4-methyl-2-phenylpiperazin-1-yl)aniline

- Molecular Formula : C₁₇H₂₀BrN₃

- Structural Difference : Phenyl-substituted piperazine ring.

Data Table: Key Analogs of 4-Bromo-2-(4-methylpiperazin-1-yl)aniline

Biological Activity

4-Bromo-2-(4-methylpiperazin-1-yl)aniline is a synthetic organic compound characterized by its aniline and piperazine moieties, which are known for their significant biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of antibacterial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C11H16BrN3, with a molecular weight of approximately 270.17 g/mol. The structure features a bromine atom attached to a benzene ring, an amino group, and a 4-methylpiperazine side chain, which collectively contribute to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H16BrN3 |

| Molecular Weight | 270.17 g/mol |

| Chemical Structure | Chemical Structure |

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities, including:

1. Antibacterial Activity

Several studies have demonstrated the antibacterial properties of this compound against various pathogens. For instance, it has shown effectiveness against multidrug-resistant strains of Salmonella Typhi, indicating its potential as a new antibacterial agent in treating resistant infections .

2. Anticancer Potential

The compound has been evaluated for its inhibitory effects on specific kinases involved in cancer progression. In particular, it has been associated with selective inhibition of the MEK kinase pathway, which is crucial for cellular proliferation and survival in cancer cells . This suggests that this compound could serve as a scaffold for developing new anticancer therapies.

Study on Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of synthesized derivatives of this compound against XDR-Salmonella Typhi. The results indicated that certain derivatives exhibited significant activity, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Kinase Inhibition Assays

In vitro assays have shown that this compound acts as an inhibitor for several kinases involved in cancer signaling pathways. Specifically, it was found to inhibit ACK1/TNK2 kinase activity with IC50 values in the nanomolar range, demonstrating its potential as a lead compound for further development .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 5-Bromo-2-(piperazin-1-yl)pyrimidine | Contains a pyrimidine ring instead of a benzene ring | Different antibacterial profile |

| 5-Bromo-2-(4-morpholino)pyrimidine | Features a morpholine ring | Altered chemical reactivity |

| 5-Bromo-2-(pyrrolidin-1-yl)pyridine | Substituted with a pyridine ring | Unique properties compared to piperazine derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.